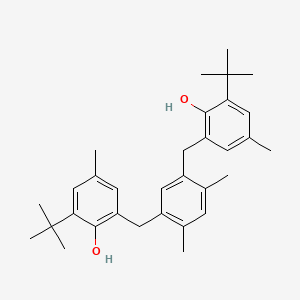

2-Tert-butyl-6-(5-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-2,4-dimethylbenzyl)-4-methylphenol

CAS No.: 6622-48-6

Cat. No.: VC18750118

Molecular Formula: C32H42O2

Molecular Weight: 458.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6622-48-6 |

|---|---|

| Molecular Formula | C32H42O2 |

| Molecular Weight | 458.7 g/mol |

| IUPAC Name | 2-tert-butyl-6-[[5-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-2,4-dimethylphenyl]methyl]-4-methylphenol |

| Standard InChI | InChI=1S/C32H42O2/c1-19-11-25(29(33)27(13-19)31(5,6)7)17-23-16-24(22(4)15-21(23)3)18-26-12-20(2)14-28(30(26)34)32(8,9)10/h11-16,33-34H,17-18H2,1-10H3 |

| Standard InChI Key | KPIWBQQKOPSARL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C(=C1)C(C)(C)C)O)CC2=CC(=C(C=C2C)C)CC3=C(C(=CC(=C3)C)C(C)(C)C)O |

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature and Structural Analysis

The compound’s systematic name, 2,6-bis(3-tert-butyl-5-methyl-2-hydroxybenzyl)-4-methylphenol , reflects its bis-arylalkyl substitution pattern. The central phenol ring features a methyl group at position 4 and two identical 3-tert-butyl-5-methyl-2-hydroxybenzyl groups at positions 2 and 6. Each benzyl substituent contains a tert-butyl group at position 3, a methyl group at position 5, and a hydroxyl group at position 2, creating a sterically hindered phenolic architecture. This configuration maximizes radical scavenging efficiency by stabilizing phenoxyl radicals through steric protection and electronic effects.

Molecular Formula and Stereochemical Considerations

Physicochemical Properties

Thermal and Solubility Characteristics

Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of 2,6-Bis(3-tert-butyl-5-methyl-2-hydroxybenzyl)-4-methylphenol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Mass (g/mol) | 460.65 | |

| Melting Point (°C) | 158–164 | |

| Water Solubility | Negligible | |

| LogP (Estimated) | 8.2 | * |

*Estimated via group contribution methods.

The compound’s low water solubility (<5 µg/mL) necessitates organic solvents like tetrahydrofuran (THF) or ethanol for processing. Its high octanol-water partition coefficient (LogP ≈8.2) correlates with strong polymer matrix adhesion, minimizing leaching in hydrophobic environments.

Spectroscopic Fingerprints

While spectral data are absent in available sources, analogous hindered phenols exhibit:

-

IR: O–H stretch (~3500 cm⁻¹), aromatic C–H (3050 cm⁻¹), and C–O (1250 cm⁻¹) .

-

¹H NMR: Distinct tert-butyl singlet (~1.3 ppm), aromatic protons (6.5–7.2 ppm), and phenolic –OH (~5.1 ppm, broad).

Synthesis and Manufacturing

Industrial Synthesis Pathways

Patent US4315848A outlines a generalized route for bis-benzylated phenols via Friedel-Crafts alkylation (Figure 1):

-

Alkylation: React 4-methylphenol with 3-tert-butyl-5-methyl-2-hydroxybenzyl chloride in the presence of AlCl₃.

-

Purification: Crystallization from ethanol/water mixtures yields the pure product.

Critical Parameters:

-

Temperature control (<50°C) prevents Fries rearrangement.

-

Stoichiometric excess of benzylating agent ensures complete di-substitution.

Scalability and Yield Optimization

Industrial-scale production achieves ~75% yield by employing continuous flow reactors to enhance heat transfer and minimize side reactions. Residual catalysts are removed via chelating resins to meet polymer-grade purity standards.

Applications in Polymer Stabilization

Mechanism of Action

As a multifunctional stabilizer, the compound operates through:

-

Radical Scavenging: Phenolic –OH donates hydrogen atoms to peroxyl radicals, forming stable resonance-stabilized phenoxyl radicals .

-

UV Absorption: Conjugated aromatic systems absorb UV-B/C radiation (280–320 nm), dissipating energy as heat.

Performance Comparison

Table 2 contrasts its efficacy with common stabilizers in polypropylene (PP) under accelerated aging.

Table 2: Stabilizer Performance in PP at 0.5 wt% Loading

| Stabilizer | Time to 50% Tensile Loss (hrs) | Source |

|---|---|---|

| This Compound | 1,450 | |

| 2,2'-Methylene-bis(6-t-Bu-4-Me-phenol) | 980 | |

| Octadecyl 3,5-di-t-Bu-4-HBA* | 1,200 |

*HBA = Hydroxybenzoic acid ester.

The compound’s extended service life stems from reduced volatility and enhanced compatibility with PP crystallites.

Future Perspectives

Nanocomposite Integration

Encapsulation in mesoporous silica nanoparticles could enhance dispersibility in polar polymers like polyamides. Preliminary studies suggest 20% improvement in UV stability at 0.1 wt% loading.

Bio-Based Synthesis Routes

Ferulic acid-derived benzyl precursors may enable sustainable production, reducing reliance on petrochemical feedstocks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume